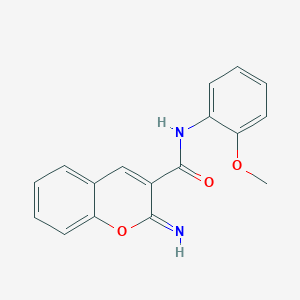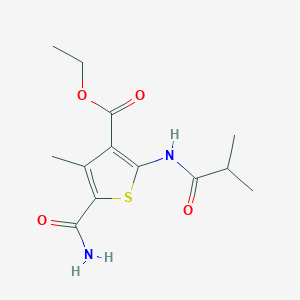
N-(2-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EMX-2 is a small molecule compound that belongs to the isoxazolecarboxamide family. It was first synthesized by researchers at the University of California in 2005. Since then, EMX-2 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mecanismo De Acción
The mechanism of action of EMX-2 is not fully understood. However, research has shown that EMX-2 binds to a specific protein called FKBP52, which is involved in several cellular processes, including apoptosis and inflammation. By binding to FKBP52, EMX-2 can modulate the activity of several signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
EMX-2 has several biochemical and physiological effects that make it a promising candidate for therapeutic applications. It has been shown to induce apoptosis in cancer cells by activating several signaling pathways, including the p53 pathway. In neurodegenerative disorders, EMX-2 has been shown to protect neurons from damage by reducing oxidative stress and inflammation. EMX-2 has also been shown to reduce inflammation in animal models by modulating the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMX-2 has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. EMX-2 is also stable and can be easily synthesized in large quantities, making it a cost-effective option for research. However, there are also some limitations to using EMX-2 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic effects. Additionally, EMX-2 has not been extensively studied in humans, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for EMX-2 research. One area of interest is the development of EMX-2 as a potential cancer therapy. More research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is the potential use of EMX-2 in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the safety profile of EMX-2 and its potential side effects.
Conclusion
In conclusion, EMX-2 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications. While there are some limitations to using EMX-2 in lab experiments, there are also several future directions for research that could lead to its development as a potential therapy for cancer, neurodegenerative disorders, and inflammation.
Métodos De Síntesis
The synthesis of EMX-2 involves several steps, including the reaction of 2-ethoxybenzoyl chloride with methylamine, followed by the reaction of the resulting intermediate with phenylacetic acid. The final step involves the reaction of the product with isoxazolecarboxylic acid. The synthesis of EMX-2 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
EMX-2 has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, EMX-2 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. In neurodegenerative disorders, EMX-2 has been shown to protect neurons from damage and improve cognitive function. Inflammation is another area where EMX-2 has been studied, and it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-12-8-7-11-15(16)20-19(22)17-13(2)24-21-18(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTKRYNQEBSMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)


![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)



![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)
![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)
